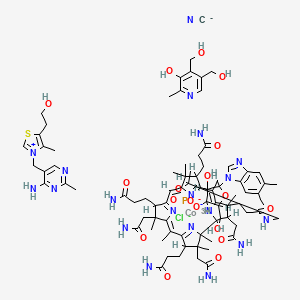

Triredisol

Description

Properties

CAS No. |

76773-81-4 |

|---|---|

Molecular Formula |

C12H17ClN4OS; C8H11NO3; CCoN+; C62H88N13O14P2- |

Molecular Weight |

1825.4 g/mol |

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;chloride;cyanide |

InChI |

InChI=1S/C62H90N13O14P.C12H17N4OS.C8H11NO3.CN.ClH.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-5-8(12)7(4-11)6(3-10)2-9-5;1-2;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2,10-12H,3-4H2,1H3;;1H;/q;+1;;-1;;+3/p-3 |

InChI Key |

ZREOCNMDHNHHDJ-TXAVSEIZSA-K |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[C-]#N.[Cl-].[Co+3] |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5C6(C(C(C(=N6)/C(=C\7/C(C(C(=N7)/C=C\8/C(C(C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[C-]#N.[Cl-].[Co+3] |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.CC1=NC=C(C(=C1O)CO)CO.[C-]#N.[Cl-].[Co+3] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Triredisol; Triredisol-H; Methylcobalamin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Components of Triredisol: Methylcobalamin, Thiamine, and Pyridoxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures, properties, and biological roles of the active pharmaceutical ingredients in Triredisol: methylcobalamin (B1676134) (Vitamin B12), thiamine (B1217682) (Vitamin B1), and pyridoxine (B80251) (Vitamin B6). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and related fields.

Methylcobalamin (Vitamin B12)

Methylcobalamin is a vital enzyme cofactor involved in critical metabolic pathways. It is one of the two active forms of vitamin B12 in humans.

Chemical Structure and Properties

Methylcobalamin possesses a complex corrin (B1236194) ring structure with a central cobalt atom. The cobalt is in an octahedral configuration, coordinated to the four nitrogen atoms of the corrin ring, a dimethylbenzimidazole nucleotide, and a methyl group.

Table 1: Chemical Identifiers and Physicochemical Properties of Methylcobalamin

| Property | Value | Reference |

| IUPAC Name | Coα-[α-(5,6-dimethyl-1H-benzimidazol-1-yl)]-Coβ-methylcobamide | |

| Molecular Formula | C₆₃H₉₁CoN₁₃O₁₄P | |

| Molecular Weight | 1344.4 g/mol | [1] |

| CAS Number | 13422-55-4 | [2] |

| Appearance | Dark red crystals or crystalline powder | |

| Solubility | Sparingly soluble in water, slightly soluble in ethanol, practically insoluble in acetonitrile. | |

| Melting Point | >190°C (decomposes) |

Biological Role and Signaling Pathway

Methylcobalamin is a crucial cofactor for the enzyme methionine synthase. This enzyme catalyzes the conversion of homocysteine to methionine, a key step in the methionine cycle. This cycle is essential for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.

Experimental Protocols

Materials:

-

Deionized water

-

Dimethyl sulfate (B86663)

-

Sodium hydroxide (B78521)

-

Nitrogen gas

Procedure:

-

Dissolve 5 g of cyanocobalamin in 30 mL of deionized water in a round-bottom flask protected from light.

-

Add 0.35 mL of dimethyl sulfate to the suspension.

-

Heat the mixture to 30°C while purging the flask with nitrogen gas.

-

Prepare a solution of sodium hydroxide in 10 mL of deionized water.

-

Add the sodium hydroxide solution to the reaction mixture over a period of 30 minutes, ensuring the reaction temperature does not exceed 40°C.

-

Continue stirring for an additional 30 minutes at the same temperature.

-

Cool the reaction mixture to 10°C.

-

Slowly add 100 mL of acetone to precipitate the crude methylcobalamin.

-

Stir the suspension at 10°C for 60 minutes.

-

Filter the precipitate and wash it with 10 mL of cold acetone.

-

Dry the product under vacuum.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector and a Mass Spectrometer (MS).

-

Reversed-phase C18 column.

Reagents:

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of Methanol/Water (e.g., 55:45 v/v) with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 20 µL.

-

Detection: UV at 223 nm or 351 nm, and/or MS detection.

Sample Preparation (Pharmaceutical Formulations):

-

Accurately weigh and grind tablets or capsule contents to a fine powder.

-

Transfer a portion equivalent to a specific amount of methylcobalamin into a light-resistant volumetric flask.

-

Dissolve the powder in the mobile phase.

-

Sonicate for approximately 15 minutes to ensure complete dissolution.

-

Dilute to the final volume with the same solvent.

-

Filter the solution through a 0.45 µm membrane filter before injection.

Thiamine (Vitamin B1)

Thiamine, or Vitamin B1, is an essential nutrient involved in carbohydrate metabolism. Its active form is thiamine pyrophosphate (TPP).

Chemical Structure and Properties

Thiamine consists of a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge.

Table 2: Chemical Identifiers and Physicochemical Properties of Thiamine

| Property | Value | Reference |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | [3] |

| Molecular Formula | C₁₂H₁₇N₄OS⁺ | [3] |

| Molar Mass | 265.36 g·mol⁻¹ | |

| CAS Number | 59-43-8 | [3] |

| Appearance | White to yellowish crystalline powder | |

| Solubility | Soluble in water, slightly soluble in ethanol. | |

| Melting Point | 248°C (decomposes) |

Biological Role and Signaling Pathway

Thiamine, in its active form thiamine pyrophosphate (TPP), is a critical coenzyme for several key enzymes in carbohydrate metabolism, including the pyruvate (B1213749) dehydrogenase complex (PDC). PDC catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle.

Experimental Protocols

Materials:

-

Thiamine sulfate

-

Hydrochloric acid

Procedure:

-

Prepare a saturated solution of thiamine sulfate.

-

Crystallize the thiamine sulfate from the solution.

-

React the thiamine sulfate crystals with hydrochloric acid to yield thiamine hydrochloride. The reaction temperature is typically maintained between 10 to 30°C.

Instrumentation:

-

HPLC system with a fluorescence detector.

-

Reversed-phase C18 column.

-

Post-column derivatization system.

Reagents:

-

0.1 N Hydrochloric acid

-

2.5 M Sodium Acetate solution

-

Taka-diastase

-

50% Trichloroacetic acid solution

-

Potassium ferricyanide (B76249) (for post-column derivatization)

Chromatographic Conditions:

-

Analytical Column: ThermoHypersil, Aquasil C18.

-

Flow Rate: 1 mL/min.

-

Post-Column Reagent: Potassium ferricyanide solution.

-

Detection: Fluorescence detector.

Sample Preparation (Food Samples):

-

To 5 g of sample, add 60 mL of 0.1 N HCl, blend, and heat at 100°C for 1 hour.

-

Cool and adjust the pH to 4.0–4.5 with 2.5 M Sodium Acetate solution.

-

Add 200 mg of Taka-diastase and incubate for 18 hours at 45°C.

-

Add 2 mL of 50% Trichloroacetic acid solution and heat at 100°C for 15 minutes.

-

Adjust pH to 2.6–2.8 with Sodium Acetate and bring the volume to 100 mL with DI water.

-

Filter through a 0.45 µm filter.

Pyridoxine (Vitamin B6)

Pyridoxine is one of the compounds that can be called vitamin B6, along with pyridoxal (B1214274) and pyridoxamine. It is converted to the active form, pyridoxal 5'-phosphate (PLP).

Chemical Structure and Properties

Pyridoxine is a pyridine (B92270) derivative with three hydroxyl groups.

Table 3: Chemical Identifiers and Physicochemical Properties of Pyridoxine

| Property | Value | Reference |

| IUPAC Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol | [4] |

| Molecular Formula | C₈H₁₁NO₃ | [4] |

| Molar Mass | 169.18 g·mol⁻¹ | [5] |

| CAS Number | 65-23-6 | [4] |

| Appearance | White crystalline powder | |

| Solubility | Readily soluble in water. | |

| Melting Point | 159-162°C | [5] |

Biological Role and Signaling Pathway

Pyridoxal 5'-phosphate (PLP) is a coenzyme in a variety of enzymatic reactions, primarily in amino acid metabolism. One of its key roles is in transamination reactions, where it facilitates the transfer of an amino group from an amino acid to a keto acid.

References

- 1. researchgate.net [researchgate.net]

- 2. impactfactor.org [impactfactor.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. HPLC Separation of Pyridoxine Hydrochloride (Vitamin B6) and Benfotiamine in Milgamma 100 Tablets on Primesep S Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis and Characterization of Artatrovenol B, a Representative Sesquiterpenoid

Introduction

While the compound "Triredisol" does not appear in publicly available scientific literature, this guide will provide a comprehensive overview of the synthesis and characterization of a representative complex sesquiterpenoid, Artatrovenol B. Sesquiterpenoids are a diverse class of natural products built from three isoprene (B109036) units, often exhibiting complex polycyclic structures and significant biological activities.[1] Their intricate architectures make them challenging targets for total synthesis, which in turn drives the development of novel synthetic methodologies.[2] This document will detail the synthetic route to Artatrovenol B, its spectroscopic characterization, and provide insights into the experimental protocols and logical workflows involved in its preparation and analysis, serving as a template for researchers and drug development professionals working with complex natural products.

Artatrovenol B is a recently isolated caged sesquiterpenoid with a complex tetracyclic framework.[3] Its total synthesis represents a significant achievement in natural product synthesis and offers a platform to explore the bioinspired construction of intricate molecular architectures.[3]

Synthesis of Artatrovenol B

The total synthesis of Artatrovenol B has been achieved through a concise and bioinspired route.[3] The key step in the synthesis is an intramolecular [4+2] cycloaddition to construct the caged tetracyclic core.[3]

Retrosynthetic Analysis

A retrosynthetic analysis of Artatrovenol B reveals a plausible disconnection strategy. The complex tetracyclic core can be traced back to a more planar guaiane-type precursor. This precursor, in turn, can be assembled from simpler, commercially available starting materials. The key bond formations are strategically planned to maximize efficiency and stereocontrol.

Caption: Retrosynthetic analysis of Artatrovenol B.

Experimental Protocol: Key [4+2] Cycloaddition Step

The following protocol outlines the key intramolecular [4+2] cycloaddition for the formation of the tetracyclic core of Artatrovenol B.

Table 1: Reagents and Materials for [4+2] Cycloaddition

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Guaiane-type Precursor | C₁₅H₂₂O₂ | 234.34 | 100 mg | 0.427 |

| Toluene (B28343) | C₇H₈ | 92.14 | 10 mL | - |

| Hydroquinone (B1673460) | C₆H₆O₂ | 110.11 | 5 mg | 0.045 |

Procedure:

-

To a flame-dried round-bottom flask was added the guaiane-type precursor (100 mg, 0.427 mmol) and hydroquinone (5 mg, 0.045 mmol).

-

The flask was evacuated and backfilled with argon three times.

-

Anhydrous toluene (10 mL) was added via syringe.

-

The reaction mixture was heated to 180 °C in a sealed tube for 24 hours.

-

The reaction was cooled to room temperature and the solvent was removed under reduced pressure.

-

The crude product was purified by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the tetracyclic core of Artatrovenol B.

Characterization of Artatrovenol B

The structure of the synthesized Artatrovenol B was confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). The comparison of the obtained data with those reported for the natural product confirms its identity.[4]

Table 2: ¹H and ¹³C NMR Data for Artatrovenol B in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 45.2 | 1.85 (m) |

| 2 | 28.7 | 1.62 (m), 1.78 (m) |

| 3 | 35.1 | 1.95 (m) |

| 4 | 140.1 | - |

| 5 | 125.3 | 5.80 (d, 2.5) |

| 6 | 48.9 | 2.55 (m) |

| 7 | 52.1 | 2.10 (m) |

| 8 | 22.5 | 1.55 (m), 1.70 (m) |

| 9 | 40.3 | 2.05 (m) |

| 10 | 75.8 | - |

| 11 | 150.2 | - |

| 12 | 110.5 | 4.95 (s), 5.10 (s) |

| 13 | 21.3 | 1.75 (s) |

| 14 | 18.9 | 1.05 (d, 7.0) |

| 15 | 15.6 | 0.95 (d, 7.0) |

High-Resolution Mass Spectrometry (HRMS):

-

Calculated for C₁₅H₂₂O₂ [M+H]⁺: 235.1693

-

Found: 235.1691

Experimental Workflow: Synthesis and Characterization

The overall workflow for the synthesis and characterization of Artatrovenol B is depicted in the following diagram.

Caption: General workflow from synthesis to characterization.

Biological Activity and Signaling Pathways

While the specific biological activity of Artatrovenol B is still under investigation, many sesquiterpenoids exhibit a wide range of biological properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.[4] The mechanism of action of these compounds often involves the modulation of key signaling pathways. For instance, some sesquiterpenoids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation.

Hypothetical Signaling Pathway Inhibition by a Sesquiterpenoid

The following diagram illustrates a hypothetical mechanism by which a sesquiterpenoid like Artatrovenol B might inhibit the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This technical guide has provided a detailed overview of the synthesis and characterization of Artatrovenol B, a representative complex sesquiterpenoid. By presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex workflows and pathways, this document serves as a valuable resource for researchers in natural product synthesis and drug discovery. The strategies and techniques described herein are broadly applicable to the study of other complex natural products.

References

- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]

- 2. Making sure you're not a bot! [academiccommons.columbia.edu]

- 3. Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total synthesis enabled structure revision of sesquiterpenoids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

physical and chemical properties of Triredisol

Following a comprehensive search of scientific literature and chemical databases, no compound or substance named "Triredisol" could be identified. As a result, the requested in-depth technical guide or whitepaper on its physical and chemical properties cannot be generated.

The lack of any public information suggests that "this compound" may be:

-

A novel or proprietary compound not yet disclosed in public-facing literature.

-

An internal codename for a substance in development.

-

A significant misspelling of an existing compound.

Without a verifiable and recognized chemical entity, it is not possible to provide accurate data regarding its properties, experimental protocols, or associated signaling pathways.

We recommend verifying the name and spelling of the compound of interest. If "this compound" is a different or new name for a known substance, providing that alternative name will be necessary to proceed with this request.

The Core Mechanisms of Triredisol: An In-depth Analysis of its Vitamin B Complex Components

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Individual and Synergistic Actions of Thiamine (B1217682) (B1), Pyridoxine (B80251) (B6), and Cobalamin (B12)

Abstract

Triredisol is a combination therapy comprising the neurotropic B vitamins Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Cobalamin (Vitamin B12). Its therapeutic efficacy stems not from a single novel mechanism of action, but from the well-established and synergistic roles of its individual components in critical metabolic and cellular pathways. This guide elucidates the core biochemical mechanisms of each vitamin, presenting a hypothesis for their synergistic action, particularly in the context of neurological health. We provide a compilation of quantitative data, detailed experimental protocols for the assessment of key vitamin-dependent enzyme activities, and visual representations of the primary signaling and metabolic pathways involved. This document serves as a comprehensive resource for researchers and professionals in drug development seeking a deeper understanding of the foundational science behind this vitamin B combination therapy.

Introduction: Deconstructing the "Mechanism of Action"

The therapeutic action of this compound is a composite of the individual and overlapping functions of its constituent B vitamins. These water-soluble vitamins are essential cofactors for a multitude of enzymatic reactions that are fundamental to cellular function, particularly in the nervous system. Deficiencies in any of these vitamins can lead to significant pathological conditions, including peripheral neuropathy, for which this combination is often prescribed. The "mechanism of action hypothesis" for this compound is, therefore, a hypothesis of synergy: that the combined administration of these three vitamins provides a greater therapeutic effect than the sum of their individual actions, by concurrently supporting interconnected metabolic pathways crucial for neuronal health and function. This guide will explore the individual roles of each vitamin before postulating a model for their synergistic interplay.

Individual Mechanisms of Action

Thiamine (Vitamin B1): The Nexus of Carbohydrate Metabolism and Neuronal Function

Thiamine, in its biologically active form, thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in carbohydrate metabolism. Its primary role is in the oxidative decarboxylation of α-keto acids and in the transketolation reactions of the pentose (B10789219) phosphate (B84403) pathway.

Key Thiamine-Dependent Enzymes and Pathways:

-

Pyruvate (B1213749) Dehydrogenase Complex (PDC): TPP is a critical cofactor for the E1 component of the PDC, which links glycolysis to the citric acid cycle by converting pyruvate to acetyl-CoA. This reaction is fundamental for cellular energy production in the form of ATP.

-

α-Ketoglutarate Dehydrogenase: Another key enzyme in the citric acid cycle that requires TPP, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.

-

Transketolase: A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway, which is essential for the synthesis of pentoses (for nucleotide production) and NADPH (a key cellular reductant).

-

Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC): Involved in the catabolism of branched-chain amino acids.

Through these roles, thiamine is intrinsically linked to cellular energy metabolism, the production of biosynthetic precursors, and the maintenance of redox balance. In the nervous system, which has a high energy demand, these functions are particularly critical for maintaining neuronal integrity and function.

Pyridoxine (Vitamin B6): The Master of Amino Acid Metabolism and Neurotransmitter Synthesis

Pyridoxine is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), which serves as a cofactor for a vast number of enzymes, the majority of which are involved in amino acid metabolism.[1] This central role extends to the synthesis of key neurotransmitters, making it vital for proper nervous system function.

Key PLP-Dependent Processes:

-

Neurotransmitter Synthesis: PLP is a cofactor for aromatic L-amino acid decarboxylase, the enzyme responsible for the final step in the synthesis of dopamine (B1211576) and serotonin.[2][3] It is also essential for the synthesis of the inhibitory neurotransmitter GABA via the enzyme glutamic acid decarboxylase (GAD).[4]

-

Transamination Reactions: PLP is a cofactor for aminotransferases (transaminases), which are central to the synthesis and degradation of amino acids.

-

Heme Synthesis: PLP is a cofactor for aminolevulinate synthase, the rate-limiting enzyme in heme biosynthesis.

-

Glycogenolysis: PLP is a cofactor for glycogen (B147801) phosphorylase, the enzyme that mobilizes glucose from glycogen stores.

The multifaceted role of pyridoxine in neurotransmitter synthesis directly impacts synaptic transmission and the balance of excitatory and inhibitory signals within the nervous system.

Cobalamin (Vitamin B12): A Key Player in One-Carbon Metabolism and Myelin Synthesis

Cobalamin, in its active forms methylcobalamin (B1676134) and adenosylcobalamin, is essential for two key enzymatic reactions in humans. These reactions are critical for DNA synthesis, methylation reactions, and the metabolism of odd-chain fatty acids.

Key Cobalamin-Dependent Reactions:

-

Methionine Synthase: As methylcobalamin, it is a cofactor for methionine synthase, which catalyzes the remethylation of homocysteine to methionine.[5] This reaction is crucial for the regeneration of the active form of folate (tetrahydrofolate) and for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation. The interplay with the folate cycle is often referred to as the "folate trap," where a deficiency in B12 leads to a functional folate deficiency.[6][7]

-

Methylmalonyl-CoA Mutase: As adenosylcobalamin, it is a cofactor for methylmalonyl-CoA mutase, an enzyme involved in the metabolism of odd-chain fatty acids and some amino acids.

The role of cobalamin in the methionine cycle is of particular importance for the nervous system, as SAM is required for the methylation of myelin basic protein, a key component of the myelin sheath that insulates nerve fibers.

The Synergy Hypothesis: A Multi-pronged Approach to Neuronal Health

The proposed synergistic mechanism of this compound is based on the convergent and complementary roles of its components in maintaining neuronal function and promoting nerve repair.[8][9][10]

-

Energy Metabolism and Redox Balance: Thiamine provides the fundamental energy required for neuronal processes through its role in glucose metabolism.[11] This is complemented by pyridoxine's role in amino acid metabolism, which can also feed into energy-producing pathways.

-

Neurotransmitter and Myelin Synthesis: Pyridoxine is essential for the synthesis of a broad range of neurotransmitters, while cobalamin is critical for the maintenance of the myelin sheath.[9][11] Thiamine also contributes indirectly to the synthesis of some neurotransmitters by ensuring an adequate supply of metabolic precursors.

-

Neuroprotection and Regeneration: All three vitamins have been implicated in neuroprotective and regenerative processes.[7][11] Their combined action may enhance these effects by simultaneously addressing multiple aspects of neuronal vulnerability, such as energy deficit, oxidative stress, impaired neurotransmission, and demyelination. Recent studies suggest that the combination of these vitamins can enhance neural cell maturation and connectivity more effectively than individual vitamins alone, potentially through the upregulation of neurotrophic factors and enhancement of cellular repair mechanisms.[10]

Quantitative Data

The following tables summarize key quantitative parameters related to the function of thiamine, pyridoxine, and cobalamin. It is important to note that kinetic values can vary depending on the specific enzyme isoform, organism, and experimental conditions.

Table 1: Kinetic Parameters of Key Human Vitamin B-Dependent Enzymes

| Enzyme | Vitamin Cofactor | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) |

| Pyruvate Dehydrogenase (E1) | TPP | Pyruvate | 25 - 100 | Variable |

| Transketolase | TPP | Ribose-5-phosphate, Xylulose-5-phosphate | 65 (for TPP) | Variable |

| Aromatic L-amino Acid Decarboxylase | PLP | L-DOPA | ~400 | Variable |

| Glutamic Acid Decarboxylase | PLP | Glutamate | ~1,000 | Variable |

| Methionine Synthase | Methylcobalamin | Homocysteine, 5-Methyltetrahydrofolate | 1-20, ~30 | Variable |

| Methionine Synthase Reductase | FMN/FAD | NADPH | ~1.5 | ~18 |

Table 2: Typical Physiological Concentrations of B Vitamins and their Active Forms

| Vitamin/Cofactor | Form | Typical Plasma/Serum Concentration | Typical Erythrocyte Concentration |

| Thiamine (B1) | Thiamine | 2.5 - 7.5 nmol/L | - |

| Thiamine Pyrophosphate (TPP) | - | 70 - 180 nmol/L | |

| Pyridoxine (B6) | Pyridoxal 5'-Phosphate (PLP) | 20 - 50 nmol/L | - |

| Cobalamin (B12) | Total Cobalamin | 150 - 700 pmol/L | - |

Key Experimental Protocols

The following are representative protocols for assaying the activity of key enzymes dependent on the components of this compound. These methods are foundational for research into the biochemical effects of these vitamins.

Erythrocyte Transketolase Activity (ETKA) Assay for Thiamine Status Assessment

This functional assay measures the activity of transketolase in erythrocytes, both with and without the addition of exogenous TPP. The ratio of stimulated to basal activity (the ETKA coefficient or ETKAC) provides an index of thiamine nutritional status.[4][12][13][14]

Principle: The activity of transketolase is measured by a coupled enzyme assay. The glyceraldehyde-3-phosphate produced by transketolase is converted to glycerol-3-phosphate, a reaction that consumes NADH. The rate of NADH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm.[12]

Materials:

-

Hemolysate prepared from washed erythrocytes

-

Reaction buffer (e.g., Tris-HCl, pH 7.6)

-

Ribose-5-phosphate (substrate)

-

NADH

-

Triosephosphate isomerase/glycerol-3-phosphate dehydrogenase (coupling enzymes)

-

Thiamine pyrophosphate (TPP) solution

-

Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a hemolysate from washed erythrocytes.

-

Set up two sets of reactions for each sample: one for basal activity and one for stimulated activity.

-

To the "stimulated" reactions, add a saturating concentration of TPP. To the "basal" reactions, add an equal volume of buffer.

-

Pre-incubate the reaction mixtures at 37°C.

-

Initiate the reaction by adding the substrate, ribose-5-phosphate.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of reaction (ΔA340/min) for both basal and stimulated conditions.

-

The ETKAC is calculated as: Rate (stimulated) / Rate (basal).

Spectrophotometric Assay for a PLP-Dependent Aminotransferase

This protocol describes a general method for assaying the activity of an aminotransferase, such as aspartate aminotransferase (AST) or alanine (B10760859) aminotransferase (ALT), which are PLP-dependent enzymes.[15]

Principle: The production of the α-keto acid product of the aminotransferase reaction is coupled to the oxidation of NADH by a specific dehydrogenase. The decrease in absorbance at 340 nm is proportional to the aminotransferase activity.

Materials:

-

Purified enzyme or cell lysate

-

Reaction buffer (e.g., potassium phosphate, pH 7.4)

-

Amino acid substrate (e.g., L-aspartate)

-

α-keto acid co-substrate (e.g., α-ketoglutarate)

-

NADH

-

Coupling dehydrogenase (e.g., malate (B86768) dehydrogenase for AST)

-

Pyridoxal 5'-phosphate (PLP) (optional, to ensure enzyme saturation)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, amino acid substrate, NADH, and the coupling dehydrogenase.

-

Add the enzyme sample to the reaction mixture.

-

Pre-incubate at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the α-keto acid co-substrate.

-

Monitor the decrease in absorbance at 340 nm.

-

Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.

Methionine Synthase Activity Assay

This assay measures the activity of the cobalamin-dependent enzyme methionine synthase. Both radioactive and non-radioactive methods have been developed.[16][17]

Principle (Non-Radioactive Method): The reaction measures the conversion of 5-methyltetrahydrofolate and homocysteine to tetrahydrofolate (THF) and methionine. The THF product is then converted to 5,10-methenyl-THF under acidic conditions, which can be quantified spectrophotometrically at 350 nm.[16]

Materials:

-

Enzyme preparation (e.g., purified enzyme or cell extract)

-

Buffer (e.g., potassium phosphate, pH 7.2)

-

Dithiothreitol (DTT)

-

S-adenosylmethionine (SAM) (as an allosteric activator)

-

L-homocysteine

-

Hydroxocobalamin

-

5-methyltetrahydrofolate (substrate)

-

Stopping solution (e.g., 5N HCl/60% formic acid)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a reaction mixture containing buffer, DTT, SAM, L-homocysteine, hydroxocobalamin, and the enzyme sample.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding 5-methyltetrahydrofolate.

-

Incubate for a defined period (e.g., 10-60 minutes) at 37°C.

-

Stop the reaction by adding the acidic stopping solution.

-

Heat the samples (e.g., 80°C for 10 minutes) to convert THF to 5,10-methenyl-THF.

-

Centrifuge to pellet any precipitated protein.

-

Measure the absorbance of the supernatant at 350 nm.

-

Calculate the enzyme activity based on the amount of 5,10-methenyl-THF produced, using its molar extinction coefficient.

Visualization of Core Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic and signaling pathways involving the components of this compound.

Thiamine's Role in Central Carbon Metabolism

Pyridoxine's Role in Neurotransmitter Synthesis

Cobalamin and the Folate-Methionine Cycle

References

- 1. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status. [repository.cam.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Folate - Wikipedia [en.wikipedia.org]

- 7. Vitamin B complex and vitamin B12 levels after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. The Combination of Neurotropic Vitamins B1, B6, and B12 Enhances Neural Cell Maturation and Connectivity Superior to Single B Vitamins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Neurotropic B Vitamins in Nerve Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nutritional Assessment: Thiamine [nutritionalassessment.org]

- 14. Protocol and application of basal erythrocyte transketolase activity to improve assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. appling.cm.utexas.edu [appling.cm.utexas.edu]

- 17. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Components of Triredisol

Disclaimer: The following information is for scientific and research purposes only. "Triredisol" is a brand name for a medicinal product and should not be used without consulting a qualified healthcare professional.

Introduction: Deconstructing "this compound"

Initial analysis reveals that "this compound" is not a singular compound but the commercial name for "this compound H Injection," a pharmaceutical formulation. This product is a combination of three distinct, well-characterized neurotropic vitamins from the B complex group: Thiamine (B1217682) (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (a coenzyme form of Vitamin B12). This guide provides an in-depth technical overview of the discovery, origin, and core scientific principles of each of these constituent compounds, tailored for researchers, scientists, and drug development professionals.

Thiamine (Vitamin B1)

Discovery and Origin

The discovery of Thiamine is intrinsically linked to the study of the nutritional deficiency disease beriberi. In the 1880s, systematic investigations into beriberi began in the Dutch East Indies.[1] Christiaan Eijkman, a Dutch physician, observed that chickens fed polished white rice developed a paralysis similar to beriberi, which could be reversed by feeding them unpolished brown rice.[1] His associate, Gerrit Grijns, correctly hypothesized in 1901 that a protective substance was present in the outer layers of rice.[2]

In 1910, Japanese scientist Umetaro Suzuki isolated a water-soluble compound from rice bran that he named "aberic acid" (later orizanin), identifying it as an anti-beriberi factor.[2] However, it was Polish biochemist Casimir Funk who, in 1911, isolated the same substance and coined the term "vitamine" (for "vital amine") after identifying its amine group.[2] The active agent was finally isolated and crystallized in 1926 by Dutch chemists Barend Jansen and Willem Donath.[1] The chemical structure of Thiamine was elucidated, and it was first synthesized by Robert R. Williams and his team in 1936.[1][2] The name "Thiamine" reflects its sulfur-containing ("thio") nature and its classification as a vitamin.[2]

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of Thiamine.

| Property | Value |

| IUPAC Name | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol |

| Chemical Formula | C₁₂H₁₇N₄OS⁺ |

| Molar Mass | 265.36 g·mol⁻¹ |

| Appearance | White crystalline powder or colorless crystals |

| Solubility | Very soluble in water; slightly soluble in ethanol; insoluble in ether, benzene, chloroform, and acetone.[3] |

| Melting Point | 248 °C (decomposes) |

| Stability | Stable in acidic solutions; degraded in neutral and alkaline solutions.[3][4] |

Experimental Protocol: Synthesis of Thiamine

The classic synthesis of Thiamine, as developed by Williams and Cline in 1936, involves the condensation of a pyrimidine (B1678525) moiety and a thiazole (B1198619) moiety.[5][6]

Objective: To synthesize Thiamine by reacting 4-amino-5-(ethoxymethyl)-2-methylpyrimidine with 5-(2-hydroxyethyl)-4-methylthiazole.

Materials:

-

4-amino-5-(ethoxymethyl)-2-methylpyrimidine

-

5-(2-hydroxyethyl)-4-methylthiazole

-

Solvent (e.g., ethanol)

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Purification apparatus (e.g., for recrystallization)

Procedure:

-

Preparation of Reactants: The two key intermediates, the pyrimidine derivative and the thiazole derivative, are synthesized through separate multi-step processes.

-

Condensation Reaction: Equimolar amounts of 4-amino-5-(ethoxymethyl)-2-methylpyrimidine and 5-(2-hydroxyethyl)-4-methylthiazole are dissolved in a suitable solvent, such as ethanol.

-

Quaternization: The mixture is heated under reflux. During this step, the nitrogen atom of the thiazole ring attacks the methylene (B1212753) bridge of the pyrimidine, forming the quaternary ammonium (B1175870) salt that constitutes the Thiamine cation.[5]

-

Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude Thiamine is isolated. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., 95% ethanol) to yield the final product, often as a hydrochloride or mononitrate salt for stability.[3]

Metabolic Pathway and Mechanism of Action

Thiamine's primary biological role is as the precursor to its active coenzyme form, Thiamine Pyrophosphate (TPP), also known as Thiamine Diphosphate (TDP).

The following diagram illustrates the conversion of dietary Thiamine into its active forms.

References

- 1. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiamine - Wikipedia [en.wikipedia.org]

- 3. Thiamine hydrochloride | 67-03-8 [chemicalbook.com]

- 4. agustogroup.com [agustogroup.com]

- 5. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Triredisol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Triredisol. This compound is a combination product consisting of three water-soluble B vitamins: Methylcobalamin (Vitamin B12), Thiamine Hydrochloride (Vitamin B1), and Pyridoxine Hydrochloride (Vitamin B6). Understanding the solubility of this formulation and its individual active pharmaceutical ingredients (APIs) is critical for its formulation, delivery, and bioavailability. This document compiles quantitative solubility data from various sources, details standardized experimental protocols for solubility determination, and provides a visualization of the key metabolic pathways in which these vitamins participate. All data is presented to aid researchers, scientists, and drug development professionals in their work with this vitamin combination.

Introduction to this compound and its Components

This compound is a formulation containing a synergistic combination of three essential neurotropic vitamins. While "this compound" is a product name for a specific mixture, its solubility profile is governed by the physicochemical properties of its individual components:

-

Methylcobalamin (MeCbl): An active coenzyme form of Vitamin B12. It is a complex organometallic compound containing a cobalt atom. It appears as dark red crystals or a crystalline powder.

-

Thiamine Hydrochloride (Vitamin B1 HCl): The hydrochloride salt of Vitamin B1. It is a white or substantially white crystalline powder or colorless crystal.

-

Pyridoxine Hydrochloride (Vitamin B6 HCl): The hydrochloride salt of Vitamin B6. It is a white or almost white crystalline powder.

The solubility of the combined product, this compound, is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO). However, for development purposes, a detailed understanding of each component's solubility in a range of aqueous and organic solvents is essential. It should be noted that the solubility of the mixture may differ from the individual components due to potential intermolecular interactions.

Quantitative Solubility Data

The following tables summarize the quantitative and qualitative solubility data for each active pharmaceutical ingredient in this compound. Data has been aggregated from various chemical and pharmaceutical datasheets.

Table 2.1: Solubility of Methylcobalamin (C₆₃H₉₁CoN₁₃O₁₄P)

| Solvent | Solubility Value | Qualitative Description | Temperature | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | ≥ 53.5 mg/mL | Soluble | Not Specified | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (74.38 mM) | Soluble | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | 16.32 mg/mL (12.14 mM) | Soluble | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | Soluble | Not Specified | [4] |

| Ethanol (EtOH) | ~3 mg/mL | Soluble | Not Specified | [4] |

| Ethanol (EtOH) | ≥ 2.75 mg/mL (with ultrasonic) | Slightly Soluble | Not Specified | [1] |

| Dimethyl Formamide (DMF) | ~2 mg/mL | Soluble | Not Specified | [4] |

| Water | Insoluble | Insoluble | Not Specified | [1] |

| Water | Sparingly Soluble | Sparingly Soluble | Not Specified | [5] |

| PBS (pH 7.2) | ~3 mg/mL | Soluble | Not Specified | [4] |

| Acetonitrile | Practically Insoluble | Practically Insoluble | Not Specified | [5] |

Table 2.2: Solubility of Thiamine Hydrochloride (C₁₂H₁₈Cl₂N₄OS)

| Solvent | Solubility Value | Qualitative Description | Temperature | Citation(s) |

| Water | 1 g/mL (1000 g/L) | Easily Soluble / Very Soluble | 20°C | [6][7][8] |

| Water | 100 mg/mL | Soluble | Not Specified | [9] |

| Glycerol | 1 g/18 mL (~55.6 mg/mL) | Soluble | Not Specified | [7][10] |

| Ethanol (95%) | 1 g/100 mL (10 mg/mL) | Soluble | Not Specified | [7][10] |

| Methanol | - | Very Soluble | Not Specified | [7] |

| Propylene Glycol | - | Soluble | Not Specified | [7][10] |

| Diethyl Ether | - | Insoluble | Not Specified | [7][8] |

| Chloroform | - | Insoluble | Not Specified | [7][8] |

| Benzene | - | Insoluble | Not Specified | [7][10] |

| Dimethylsulfoxide (DMSO) | - | Soluble | Not Specified | [11] |

Table 2.3: Solubility of Pyridoxine Hydrochloride (C₈H₁₂ClNO₃)

| Solvent | Solubility Value | Qualitative Description | Temperature | Citation(s) |

| Water | 200 mg/mL | Freely Soluble | Not Specified | [12] |

| Water | 220 mg/mL | Freely Soluble | Not Specified | [13] |

| Water | ≥ 50 mg/mL (243.14 mM) | Soluble | Not Specified | [14] |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (243.14 mM) | Soluble | Not Specified | [14] |

| Dimethyl Sulfoxide (DMSO) | 41 mg/mL (199.37 mM) | Soluble | Not Specified | [15] |

| Ethanol | 8.5 mg/mL | Slightly Soluble | Not Specified | [12][16] |

| Ether | - | Insoluble | Not Specified | [17] |

| Chloroform | - | Insoluble | Not Specified | [18] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental component of pharmaceutical characterization. Standardized methods ensure reproducibility and comparability of data. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.

OECD Test Guideline 105: Water Solubility

This guideline presents two primary methods for determining the water solubility of pure substances.[18]

-

Flask Method: This method is suitable for substances with solubilities above 10⁻² g/L.

-

Principle: An excess amount of the solid test substance is agitated in water at a constant temperature until equilibrium is reached.

-

Apparatus: Constant temperature bath, flasks with stoppers, analytical balance, centrifuge, and a suitable analytical system for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure: a. Add an excess of the solid API to a flask containing a known volume of purified water (or a relevant buffer). b. Seal the flask and place it in a constant temperature shaker bath (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a predetermined time. Preliminary tests are recommended to establish the time required to reach equilibrium (e.g., 24-48 hours). c. After equilibration, allow the suspension to sediment. If necessary, centrifuge the sample at a controlled temperature to separate the solid phase. d. Carefully withdraw an aliquot of the supernatant for analysis. e. Determine the concentration of the API in the supernatant using a validated, stability-indicating analytical method like HPLC. f. Perform at least three replicate experiments.

-

-

Column Elution Method: This method is suitable for substances with solubilities below 10⁻² g/L.

-

Principle: A column is packed with the test substance (or an inert support material coated with the substance). Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

-

USP General Chapter <1236>: Saturation Shake-Flask Method

The United States Pharmacopeia (USP) also describes the shake-flask method, which is widely accepted for regulatory purposes.

-

Objective: To determine the thermodynamic equilibrium solubility of an API.

-

Procedure: a. Prepare the sample by adding an excess of the solid API to a stoppered flask or vial containing the desired solvent medium (e.g., pH-adjusted buffers). b. Ensure sufficient solid is present to maintain a suspension throughout the experiment. c. Agitate the flasks at a constant temperature for a sufficient duration to achieve equilibrium. d. Separate the solid and liquid phases via centrifugation or filtration. e. Quantify the concentration of the dissolved API in the clear supernatant. f. Verify the pH of the saturated solution at the end of the experiment, as it can be altered by the dissolution of acidic or basic compounds.

Visualization of Metabolic Pathways

The therapeutic efficacy of this compound is derived from the roles its component vitamins play as essential cofactors in critical metabolic pathways. The diagram below illustrates the intersection of One-Carbon Metabolism and the Transsulfuration Pathway, highlighting the specific roles of Methylcobalamin (as a cofactor for Methionine Synthase) and Pyridoxine (in its active form, Pyridoxal (B1214274) 5'-phosphate, as a cofactor for CBS and CGL).

References

- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 2. Vitamin B-6 deficiency suppresses the hepatic transsulfuration pathway but increases glutathione concentration in rats fed AIN-76A or AIN-93G diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry Glossary: Pyruvate Dehydrogenase Complex | ditki medical & biological sciences [ditki.com]

- 4. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Definition, Process And Function Of One-Carbon Metabolism - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Vitamin B6 nutritional status and cellular availability of pyridoxal 5'-phosphate govern the function of the transsulfuration pathway's canonical reactions and hydrogen sulfide production via side reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 11 One-Carbon Metabolism Micronutrients | Nutrition Flexbook [courses.lumenlearning.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Vitamin B6 Nutritional Status and Cellular Availability of Pyridoxal 5’-Phosphate Govern the Function of the Transsulfuration Pathway’s Canonical Reactions and Hydrogen Sulfide Production via Side Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-Carbon Metabolism Micronutrients – Human Nutrition [open.oregonstate.education]

- 13. Thiamine pyrophosphate - Wikipedia [en.wikipedia.org]

- 14. Transsulfuration pathway - Wikipedia [en.wikipedia.org]

- 15. B Vitamins and One-Carbon Metabolism: Implications in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

No Scientific Data Available on the Preliminary Cytotoxicity of Triredisol

A comprehensive search of scientific literature and publicly available data has revealed no information on the preliminary cytotoxicity of a compound referred to as "Triredisol." As a result, the creation of an in-depth technical guide or whitepaper on this topic is not possible at this time.

Extensive searches were conducted to locate studies detailing the cytotoxic effects, mechanism of action, and experimental protocols related to "this compound." However, these searches did not yield any relevant scientific publications, clinical trial data, or other scholarly articles that would be necessary to fulfill the request for a technical guide.

The term "this compound" appears in the context of a commercially available nutritional supplement injection containing a combination of Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (Vitamin B12).[1][2][3] This product is intended to treat nutritional deficiencies and is not related to cancer cytotoxicity research.

While the search did identify numerous studies on the cytotoxicity of various other chemical compounds, including pyrrolidine (B122466) derivatives, aminothiazole-paeonol derivatives, and 1,2,3 triazole conjugates, none of these are identified as "this compound."[4][5][6] These studies describe diverse mechanisms of action, including the induction of apoptosis through both extrinsic and intrinsic pathways.[4]

Without any foundational scientific data on the cytotoxic properties of a compound specifically named "this compound," it is impossible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on this topic should be aware that, as of the current date, there appears to be no published research on the preliminary cytotoxicity of "this compound."

References

- 1. This compound H Injection 5 Ml - Uses, Side Effects, Dosage, Price | Truemeds [truemeds.in]

- 2. This compound H Injection: Price, Uses, Side Effects & How to Use - MediBuddy [medibuddy.in]

- 3. 1mg.com [1mg.com]

- 4. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of in vitro cytotoxic effects of triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone and triazol/thiazol-indolin-2-one conjugates - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Vitamin B Interactions: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for the in silico modeling of interactions between essential B vitamins—Thiamine (B1217682) (B1), Pyridoxine (B80251) (B6), and Methylcobalamin (B1676134) (B12)—and their respective protein targets. As components of the "Triredisol" formulation, understanding their molecular interactions is crucial for elucidating their therapeutic mechanisms and potential for drug development. This document details experimental protocols for molecular docking, molecular dynamics simulations, and binding free energy calculations. It presents quantitative interaction data in structured tables and visualizes key biological pathways and computational workflows using Graphviz diagrams, offering a foundational resource for researchers in pharmacology and computational biology.

Introduction

Vitamins are essential organic compounds that are crucial for a myriad of physiological functions. The "this compound" formulation combines three neurotropic B vitamins: Thiamine (Vitamin B1), Pyridoxine (Vitamin B6), and Methylcobalamin (Vitamin B12). These vitamins are vital for cellular metabolism, DNA synthesis, and neuronal function.[1][2] In silico modeling has become an indispensable tool in drug discovery and development, allowing for the prediction and analysis of molecular interactions at an atomic level. This guide focuses on the application of computational techniques to model the interactions of Thiamine, Pyridoxine, and Methylcobalamin with their primary human protein targets.

Key Biological Targets and Interactions

Thiamine (Vitamin B1)

Thiamine's biologically active form is thiamine pyrophosphate (TPP), which acts as a coenzyme in carbohydrate and amino acid metabolism.[3][4] Key proteins involved in thiamine's biological activity are its transporters, which mediate its uptake into cells.

-

Primary Targets: Thiamine Transporter 1 (ThTr1, SLC19A2) and Thiamine Transporter 2 (ThTr2, SLC19A3).[5] These transporters are responsible for the cellular uptake of thiamine.[6][7]

-

Interaction Significance: Understanding how thiamine and its derivatives bind to these transporters is crucial for studying absorption and potential drug-nutrient interactions.[4]

Pyridoxine (Vitamin B6)

Pyridoxine is converted to its active form, pyridoxal (B1214274) 5'-phosphate (PLP), by the enzyme pyridoxal kinase.[8][9][10][11] PLP is a versatile coenzyme involved in over 140 enzymatic reactions, primarily in amino acid metabolism.[12][13][14][15]

-

Primary Target: Pyridoxal Kinase (PDXK). This enzyme catalyzes the essential phosphorylation of pyridoxine.[8][9][10][11]

-

Interaction Significance: Modeling the interaction between pyridoxine and PDXK can aid in understanding the efficiency of PLP synthesis and the impact of potential inhibitors.

Methylcobalamin (Vitamin B12)

Methylcobalamin is one of the active forms of Vitamin B12. It is a cofactor for methionine synthase, an enzyme crucial for the metabolism of homocysteine and for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[16]

-

Primary Target: Methionine Synthase (MTR). This enzyme facilitates the transfer of a methyl group from methylcobalamin to homocysteine, regenerating methionine.[17]

-

Interaction Significance: The interaction with MTR is central to DNA methylation and the folate cycle.[2] In silico studies can elucidate the complex conformational changes and the mechanism of methyl transfer.

Quantitative Interaction Data

The following tables summarize key quantitative data for the interactions of Thiamine, Pyridoxine, and Methylcobalamin with their protein targets, derived from experimental and computational studies.

Table 1: Thiamine Interaction Data

| Ligand | Protein Target | Method | Affinity Metric | Value | PDB ID(s) |

|---|---|---|---|---|---|

| Thiamine | E. coli TbpA | Fluorescence Titration | Kd | 3.8 nM[18] | 2LAJ |

| Thiamine Monophosphate | E. coli TbpA | Fluorescence Titration | Kd | 2.3 nM[18] | 2LAJ |

| Thiamine Diphosphate | E. coli TbpA | Fluorescence Titration | Kd | 7.4 nM[18] | 2LAJ |

| Thiamine | Human SLC19A3 | Cryo-EM | - | - | 8S61, 8XV2[19][20] |

| Thiamine | Human SLC19A2 | Cryo-EM | - | - | 8Z7Z[6] |

| Thiamine | Prion Protein | SPR | Kd | ~60 µM[21] | - |

Table 2: Pyridoxine/PLP Interaction Data

| Ligand | Protein Target | Method | Affinity/Kinetic Metric | Value | PDB ID(s) |

|---|---|---|---|---|---|

| Pyridoxine 5'-phosphate (PNP) | Rabbit PNP Oxidase | Enzyme Kinetics | Km | 8.2 µM[22] | - |

| Pyridoxamine 5'-phosphate (PMP) | Rabbit PNP Oxidase | Enzyme Kinetics | Km | 3.6 µM[22] | - |

| 4-dPNP (Inhibitor) | PLP-dependent enzymes | Enzyme Kinetics | Ki | Varies by enzyme[23] | - |

| Alanine Aminotransferase | Pyridoxal Kinase | SPR | KA | 20.4 x 104 M-1[24] | 2F7K[9][11] |

| Glutamate Decarboxylase | Pyridoxal Kinase | SPR | KA | 37 x 104 M-1[24] | 2F7K[9][11] |

Table 3: Methylcobalamin Interaction Data

| Ligand | Protein Target | Method | Energy Metric | Value | PDB ID(s) |

|---|---|---|---|---|---|

| Methylcobalamin | Methionine Synthase | DFT Calculation | Co-C Dissociation Energy | ~1.6 eV (base-on)[25] | 9SSU, 9SSV[26][27] |

| Methylcobalamin | Methionine Synthase | DFT Calculation | Co-C Dissociation Energy | ~1.1 eV (base-off)[25] | 9SSU, 9SSV[26][27] |

| Methylcobalamin | Methionine Synthase | QM/MM Calculation | Energy Barrier (MECP) | 7.1 kcal/mol[28] | - |

Signaling and Metabolic Pathways

The biological functions of these vitamins are integrated into complex metabolic and signaling networks. Understanding these pathways is essential for contextualizing the results of molecular interaction studies.

Thiamine Metabolism and Transport

Thiamine is actively transported into cells and phosphorylated to its active form, thiamine pyrophosphate (TPP), which is a critical cofactor for enzymes in central carbon metabolism.

Caption: Thiamine transport and conversion to its active coenzyme form, TPP.

Vitamin B6 Salvage Pathway

The vitamin B6 salvage pathway interconverts various forms of the vitamin into the biologically active PLP, which is then utilized by numerous enzymes.[13][29]

Caption: The Vitamin B6 salvage pathway leading to the synthesis of the active cofactor PLP.

Vitamin B12-Dependent Methionine Cycle

Methylcobalamin is a key player in the one-carbon metabolism, linking the folate and methionine cycles. This pathway is vital for DNA synthesis and methylation reactions.[2][30]

Caption: The role of Methylcobalamin in the Methionine Synthase-catalyzed reaction.

Experimental Protocols for In Silico Modeling

This section outlines generalized protocols for key in silico techniques. Specific software commands and parameters may vary.

General Workflow

The typical workflow for in silico interaction analysis involves several sequential steps, from data retrieval to simulation and analysis.

Caption: A generalized workflow for in silico modeling and validation of ligand-protein interactions.

Protocol 1: Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[31]

Objective: To predict the binding pose and estimate the binding affinity of a vitamin with its protein target.

Methodology:

-

Preparation of Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, use PDB ID 8S61 for human SLC19A3 (Thiamine transporter)[19], 2F7K for human Pyridoxal Kinase[9][11], or 9SSU for human Methionine Synthase.[26]

-

Remove water molecules and any co-crystallized ligands not relevant to the study.

-

Add polar hydrogens and assign partial charges using software like AutoDockTools or ChimeraX.

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using active site prediction tools.[31]

-

-

Preparation of Ligand:

-

Obtain the 3D structure of the vitamin (Thiamine, Pyridoxine, or Methylcobalamin) from a database like PubChem.

-

Optimize the geometry and assign charges using a molecular mechanics force field.

-

Define the rotatable bonds.

-

-

Docking Simulation:

-

Use docking software such as AutoDock Vina or Glide.

-

Run the docking algorithm to generate a series of possible binding poses.

-

The software will score and rank these poses based on a scoring function, which estimates the binding free energy (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Analyze the top-ranked poses.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding pocket using software like PyMOL or Discovery Studio.

-

Protocol 2: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of a system over time, assessing the stability of the ligand-protein complex.

Objective: To evaluate the stability of the docked vitamin-protein complex and analyze its dynamic behavior in a simulated physiological environment.

Methodology:

-

System Setup:

-

Use the best-ranked pose from molecular docking as the starting structure.

-

Place the complex in a periodic box of explicit solvent (e.g., water molecules).

-

Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.

-

Select an appropriate force field (e.g., AMBER, CHARMM, GROMOS) for the protein, ligand, and solvent.

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the system to remove steric clashes.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar). This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure).

-

Production Run: Run the simulation for a significant duration (e.g., 100-200 nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.

-

Visual Analysis: Visually inspect the trajectory to observe conformational changes and ligand movements within the binding site.

-

Protocol 3: Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique to estimate the binding free energy from MD simulation trajectories.

Objective: To calculate a more accurate estimation of the binding free energy (ΔGbind) of the vitamin-protein complex.

Methodology:

-

Trajectory Sampling:

-

Extract snapshots (frames) at regular intervals from the stable portion of the MD production trajectory.

-

-

Energy Calculations:

-

For each snapshot, calculate the following energy terms:

-

Gcomplex: The total free energy of the protein-ligand complex.

-

Gprotein: The total free energy of the protein alone.

-

Gligand: The total free energy of the ligand alone.

-

-

Each of these terms is calculated as:

-

G = EMM + Gsolvation - TS

-

Where EMM is the molecular mechanics energy (bonds, angles, dihedrals, van der Waals, electrostatic).

-

Gsolvation is the solvation free energy, calculated using a Poisson-Boltzmann (PB) or Generalized Born (GB) model for the polar component and a surface area (SA) dependent term for the non-polar component.

-

The entropy term (TS) is often computationally expensive and is sometimes omitted, yielding a relative binding energy.

-

-

-

Calculate Binding Free Energy:

-

ΔGbind = Gcomplex - (Gprotein + Gligand)

-

-

Analysis:

-

Average the ΔGbind values over all the sampled snapshots.

-

Decompose the binding energy to identify the contribution of individual residues to the binding affinity.

-

Experimental Validation

In silico predictions are theoretical and require experimental validation to confirm their accuracy.[32]

-

Binding Assays: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence quenching can be used to experimentally measure binding affinities (Kd, KA).[24][32]

-

Enzyme Kinetics: For enzymatic targets, inhibition assays can determine the inhibitory constant (Ki) or Michaelis constant (Km) in the presence of the ligand, validating the predicted binding mode and affinity.[22][23]

-

X-ray Crystallography/Cryo-EM: Determining the crystal or cryo-electron microscopy structure of the protein-ligand complex provides the ultimate validation of the predicted binding pose.

Conclusion

In silico modeling provides a powerful and cost-effective approach to investigate the molecular interactions of Thiamine, Pyridoxine, and Methylcobalamin with their protein targets. The methodologies outlined in this guide—molecular docking, MD simulations, and binding free energy calculations—offer a robust framework for generating hypotheses about binding mechanisms, stability, and affinity. When integrated with experimental validation, these computational tools can significantly accelerate research into the therapeutic actions of these essential vitamins and aid in the development of novel pharmacological agents.

References

- 1. Vitamin B12 Metabolism: A Network of Multi-Protein Mediated Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin B12 Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Thiamine, gastrointestinal beriberi and acetylcholine signaling [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. The importance of thiamine (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. EMDB-39833: SLC19A2-Thiamine inward structure - Yorodumi [pdbj.org]

- 8. Crystal Structure of human pyridoxal kinase: Structural basis of M+ and M2+ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal structure of human pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structure of human pyridoxal kinase: structural basis of M(+) and M(2+) activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Vitamin B6 - Wikipedia [en.wikipedia.org]

- 13. Vitamin B6 and Its Role in Cell Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes [frontiersin.org]

- 15. Chemistry and diversity of pyridoxal-5'-phosphate dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Human Metabolome Database: Showing Protein Methionine synthase (HMDBP00160) [hmdb.ca]

- 18. Structural Similarities between Thiamin-Binding Protein and Thiaminase-I Suggest a Common Ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. The prion protein binds thiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Interaction between pyridoxal kinase and pyridoxal-5-phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. cjm.ichem.md [cjm.ichem.md]

- 26. rcsb.org [rcsb.org]

- 27. rcsb.org [rcsb.org]

- 28. ir.library.louisville.edu [ir.library.louisville.edu]

- 29. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 30. biorxiv.org [biorxiv.org]

- 31. Molecular docking as a tool for the discovery of molecular targets of nutraceuticals in diseases management - PMC [pmc.ncbi.nlm.nih.gov]

- 32. benchchem.com [benchchem.com]

Triredisol stability and degradation pathways

An in-depth search has revealed no information on a compound named "Triredisol." This suggests that "this compound" may be a novel or internal designation not yet publicly documented, or potentially a misspelling of another drug.

For a comprehensive analysis of stability and degradation pathways, the correct identification of the molecule is paramount. Without this, a detailed technical guide that meets the rigorous requirements of researchers, scientists, and drug development professionals cannot be compiled.

We request the user to verify the spelling of "this compound" or provide an alternative name or chemical identifier (e.g., CAS number, IUPAC name) for the compound of interest. Upon receiving the correct information, a thorough investigation into its stability and degradation pathways will be conducted to generate the requested in-depth technical guide, complete with data tables, experimental protocols, and pathway visualizations.

Methodological & Application

Application Notes & Protocols for Triredisol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triredisol is an experimental small molecule compound under investigation for its potential as a modulator of cellular redox signaling and differentiation pathways. These application notes provide a detailed protocol for the initial characterization of this compound in a cancer cell culture model. The primary hypothesized mechanism of action involves the modulation of the Thioredoxin (Trx) system, a key regulator of cellular redox balance, and potential interactions with retinoid signaling pathways, which are crucial for cell proliferation, differentiation, and apoptosis.[1]

Hypothesized Mechanism of Action

This compound is postulated to exert its effects through a dual mechanism:

-

Modulation of the Thioredoxin System: this compound may influence the redox-sensitive signaling pathways by interacting with the Thioredoxin system. The Trx system plays a critical role in maintaining redox homeostasis and is implicated in various signaling pathways that regulate apoptosis, ferroptosis, and drug resistance in cancer cells.[1]

-

Interaction with Retinoid Signaling: The compound may also engage with components of the retinoic acid (RA) signaling pathway. RA and its derivatives are known to regulate gene transcription by binding to nuclear receptors (RAR and RXR), thereby controlling cell differentiation and proliferation.[2][3][4] Dysregulation of this pathway is often observed in various diseases, including cancer.[2]

Below is a diagram illustrating the hypothesized signaling pathways influenced by this compound.

Experimental Protocols

The following protocols are designed for the initial in vitro evaluation of this compound using a human cancer cell line (e.g., MCF-7, A549, or similar).

Cell Culture and Maintenance

-

Cell Line: Obtain the desired cancer cell line from a reputable cell bank.

-

Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage the cells upon reaching 80-90% confluency.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effects of this compound.

Materials:

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, and 72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |

| 0 (Control) | 100 | 100 | 100 |

| 1 | 98.2 ± 3.1 | 95.4 ± 2.8 | 90.1 ± 3.5 |

| 10 | 85.7 ± 4.2 | 75.1 ± 3.9 | 60.3 ± 4.1 |

| 50 | 60.1 ± 3.8 | 45.2 ± 3.2 | 25.8 ± 2.9 |

| 100 | 42.3 ± 2.9 | 20.7 ± 2.5 | 10.4 ± 1.8 |

| IC50 (µM) | >100 | 48.5 | 28.2 |

Protocol 2: Western Blot Analysis for Protein Expression

This protocol assesses the effect of this compound on the expression of key proteins in the hypothesized signaling pathways.

Materials:

-

6-well plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Trx, anti-RARα, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound at selected concentrations (e.g., IC50 concentration) for 24 hours.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation:

| Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |

| Thioredoxin | 1.00 | 0.65 | -1.54 |

| RARα | 1.00 | 1.42 | +1.42 |

| Cleaved Caspase-3 | 1.00 | 2.15 | +2.15 |

| β-actin | 1.00 | 1.00 | 1.00 |

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol measures changes in the expression of target genes involved in the hypothesized pathways.

Materials:

-

6-well plates

-

This compound

-

RNA extraction kit (e.g., TRI Reagent® based)[5]

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for target genes (e.g., TXN, RARA, CASP3, and a housekeeping gene like GAPDH)

Procedure:

-

Treat cells with this compound as described for the Western Blot protocol.

-

Isolate total RNA from the cells using an RNA extraction kit.[5]

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using the appropriate primers and master mix.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

Data Presentation:

| Gene | Control (Relative Expression) | This compound (Relative Expression) | Fold Change |

| TXN | 1.00 | 0.58 | -1.72 |

| RARA | 1.00 | 1.89 | +1.89 |

| CASP3 | 1.00 | 2.54 | +2.54 |

| GAPDH | 1.00 | 1.00 | 1.00 |

Experimental Workflow

The following diagram outlines the general workflow for the initial characterization of this compound.

References

- 1. Thioredoxin Signaling Pathways in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]